4,6-Difluoro-1-indanone (CAS: 162548-73-4) is a highly specialized, electron-deficient bicyclic building block utilized extensively in medicinal chemistry and advanced synthetic methodology. Characterized by the strategic placement of fluorine atoms at the 4- and 6-positions of the indanone core, this compound offers unique electronic and steric properties that significantly alter the reactivity of the adjacent carbonyl and C-C bonds. In industrial procurement, it is primarily sourced as a pre-functionalized precursor for the synthesis of centrally acting pharmaceuticals, SKCa channel enhancers, and complex cross-coupling substrates where late-stage fluorination is unviable [1].
Substituting 4,6-difluoro-1-indanone with unsubstituted 1-indanone or mono-fluorinated analogs severely compromises both process reactivity and downstream pharmacological profiles. In synthetic applications, the lack of electron-withdrawing fluorine atoms in generic indanones drastically reduces the electrophilicity of the C(aryl)-C(carbonyl) bond, leading to reaction failure or poor yields in unstrained C-C activation protocols [1]. In medicinal chemistry, altering the 4,6-difluoro substitution pattern directly correlates with a loss of the therapeutic window; mono-fluorinated derivatives exhibit significantly higher sedative liabilities and motor impairment in in vivo models, rendering them unsuitable for non-sedative CNS applications [2].
In the development of temporary directing group strategies for the Suzuki-Miyaura coupling of simple unstrained ketones, the electronic properties of the aryl ketone dictate reactivity. 4,6-Difluoro-1-indanone demonstrates superior electrophilicity due to its electron-deficient core, achieving up to 76% yield in Rh-catalyzed C(aryl)-C(carbonyl) alpha bond cleavage. In contrast, less electron-deficient comparators like unsubstituted 1-indanone exhibit significantly lower reactivity under identical catalytic conditions[1].
| Evidence Dimension | Cross-coupling yield via unstrained C-C activation |
| Target Compound Data | Up to 76% yield |
| Comparator Or Baseline | Unsubstituted 1-indanone (lower reactivity/yield) |
| Quantified Difference | Substantially higher yield driven by electron-withdrawing fluorine substituents |
| Conditions | Rh-catalyzed Suzuki-Miyaura coupling using a temporary directing group (2-amino-6-picoline) |
Buyers sourcing precursors for advanced cross-coupling or late-stage functionalization should select this compound for its highly activated C-C bond, enabling transformations that fail with standard indanones.
When utilized as a precursor for rigid cyclic indanylidene acetamides, 4,6-difluoro-1-indanone yields derivatives that uniquely decouple muscle relaxant efficacy from sedative side effects. While mono-fluorinated or unsubstituted analogs exhibit low Rotarod/Straub tail (RR/ST) ratios (e.g., ~0.6) indicative of high sedation liability, the 4,6-difluoro derivative demonstrated no sedation at oral doses up to 250 mg/kg in Phase I clinical trials [1].
| Evidence Dimension | Sedation liability (RR/ST ratio and maximum non-sedative dose) |
| Target Compound Data | No sedation up to 250 mg/kg (po) for the 4,6-difluoro derivative |
| Comparator Or Baseline | Mono-fluorinated analogs showing high sedation (RR/ST ratio ~0.6) |
| Quantified Difference | >400% increase in the non-sedative dose threshold |
| Conditions | In vivo murine models (Rotarod assay vs. morphine-induced Straub tail assay) |
For medicinal chemistry procurement, selecting the 4,6-difluoro isomer is critical for developing CNS-active agents that require a wide therapeutic window without motor impairment.
The procurement of 4,6-difluoro-1-indanone provides a highly stable, pre-functionalized building block that circumvents the poor regiocontrol of late-stage fluorination on the indanone core. It is efficiently synthesized via the intramolecular Friedel-Crafts cyclization of 3-(2,4-difluorophenyl)propionyl chloride using AlCl3, yielding a high-purity crystalline solid (mp 97-99 °C) that requires minimal downstream purification compared to isomeric mixtures [1].
| Evidence Dimension | Synthetic accessibility and regiocontrol |
| Target Compound Data | Direct crystallization of the 4,6-difluoro isomer (mp 97-99 °C) |
| Comparator Or Baseline | Late-stage electrophilic fluorination of 1-indanone |
| Quantified Difference | Eliminates the generation of 5,6- or 6,7-difluoro isomeric mixtures |
| Conditions | AlCl3-mediated intramolecular cyclization in dichloromethane |
Procuring the pre-cyclized 4,6-difluoro building block significantly reduces process mass intensity (PMI) and purification bottlenecks in the scale-up of fluorinated APIs.
Directly downstream of its pharmacological differentiation profile, 4,6-difluoro-1-indanone is the mandatory precursor for synthesizing (E)-2-(4,6-difluoro-1-indanylidene)acetamide (Compound 17) and related analogs. Its specific substitution pattern is required to maintain high analgesic and muscle relaxant efficacy while completely decoupling these effects from sedation and motor impairment [1].
Leveraging its highly electron-deficient core, this compound serves as an optimized substrate in advanced organometallic methodologies, such as Rh-catalyzed Suzuki-Miyaura cross-couplings. It is specifically chosen over standard indanones when high-yield cleavage of unstrained C(aryl)-C(carbonyl) alpha bonds is required for complex molecular assembly [2].
The indanylidene derivatives synthesized exclusively from 4,6-difluoro-1-indanone have been identified as potent enhancers of small-conductance calcium-activated potassium (SKCa) channels. This makes the 4,6-difluoro core a highly valuable starting material for procurement teams supporting the development of novel, non-opioid therapeutics for chronic constriction injury and neuropathic pain [3].
Irritant